molecular formula C9H13NO2 B14826335 2-(Dimethylamino)-3-methoxyphenol

2-(Dimethylamino)-3-methoxyphenol

Cat. No.: B14826335
M. Wt: 167.20 g/mol
InChI Key: NCGRPHWZVRCBED-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-methoxyphenol is an organic compound with a molecular formula of C9H13NO2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methoxyphenol typically involves the reaction of 3-methoxyphenol with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction, where 3-methoxyphenol is treated with dimethylamine in the presence of a catalyst such as sodium or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methoxyphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the methoxy group.

    3-Methoxyphenol: Similar in structure but lacks the dimethylamino group.

    4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenol ring.

Uniqueness

2-(Dimethylamino)-3-methoxyphenol is unique due to the presence of both the dimethylamino and methoxy groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the methoxy group enhances its solubility in organic solvents, while the dimethylamino group provides basicity and reactivity towards electrophiles.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(dimethylamino)-3-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-10(2)9-7(11)5-4-6-8(9)12-3/h4-6,11H,1-3H3

InChI Key

NCGRPHWZVRCBED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1OC)O

Origin of Product

United States

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